6-(Pentafluorosulfanyl)quinoxaline

Vue d'ensemble

Description

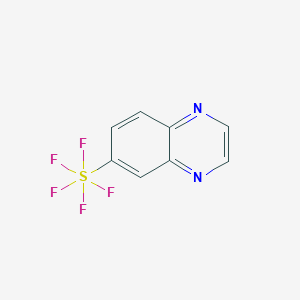

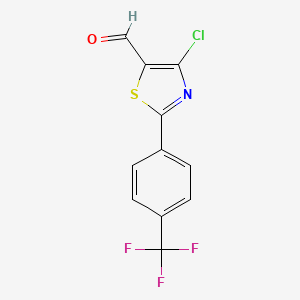

6-(Pentafluorosulfanyl)quinoxaline is a chemical compound with the molecular formula C8H5F5N2S . It is a derivative of quinoxaline, a class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of quinoxaline derivatives, including 6-(Pentafluorosulfanyl)quinoxaline, has been extensively studied over the past few decades . A common method for synthesizing quinoxaline involves the condensation reaction between ortho-phenylenediamine and dicarbonyl compounds . There have been numerous synthetic routes developed by researchers, with a prime focus on green chemistry and cost-effective methods .

Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound having fused benzene and pyrazine rings . The structure of quinoxaline has been extensively studied .

Chemical Reactions Analysis

Quinoxaline has emerged as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . It has been used in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .

Physical And Chemical Properties Analysis

6-(Pentafluorosulfanyl)quinoxaline is a derivative of quinoxaline, which is a low melting solid and is miscible in water . It is a weak base and can form salts with acids .

Applications De Recherche Scientifique

Solar Energy Utilization

6-(Pentafluorosulfanyl)quinoxaline derivatives have been identified as powerful core-functionalization agents in nonfullerene acceptors (NFAs) for solar energy exploitation . Their structural tunability and optoelectronic properties make them suitable for use in photovoltaic and photocatalytic fields, contributing to efficient energy conversion and offering novel opportunities for the advancement of solar energy utilization .

Medicinal Chemistry

In the pharmaceutical sector, quinoxaline derivatives, including those with the pentafluorosulfanyl group, are recognized for their broad-spectrum applications. They are incorporated into various bioactive molecules due to their pharmacological activities, which include antibacterial, antifungal, neuropharmacological, anti-inflammatory, anti-tumor, and anticancer actions . These derivatives are being explored as potential lead compounds for developing advanced therapeutic agents .

Material Science

The quinoxaline moiety is pivotal in material science for the synthesis of biologically important condensed derivatives and electroluminescent materials. The pentafluorosulfanyl group enhances the properties of these materials, making them suitable for a wide range of applications, including organic semiconductors and optoelectronic devices .

Environmental Science

Quinoxaline-based NFAs, due to their exceptional structural tunability, play a significant role in environmental science. They are used in the development of materials that contribute to reduced ecological pollution and offer compatibility with environmental sustainability goals .

Analytical Chemistry

In analytical chemistry, the pentafluorosulfanyl group attached to quinoxaline structures is utilized for its reactivity and ability to form complex compounds. These compounds are often used as reagents or intermediates in various chemical analyses and synthesis processes.

Agricultural Applications

Quinoxaline derivatives are promising candidates for agricultural bactericides and fungicides. They have shown significant activity against plant pathogenic bacteria and fungi, indicating their potential to control a variety of diseases that threaten crop quality and yield .

Mécanisme D'action

Safety and Hazards

While specific safety and hazard information for 6-(Pentafluorosulfanyl)quinoxaline was not found in the retrieved sources, it is generally recommended to handle laboratory chemicals with care. This includes wearing protective clothing and avoiding breathing in dust, fume, gas, mist, vapors, or spray .

Orientations Futures

Quinoxaline derivatives have diverse therapeutic uses and have become a crucial component in drugs used to treat various conditions, certifying them a great future in medicinal chemistry . Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and the near future .

Propriétés

IUPAC Name |

pentafluoro(quinoxalin-6-yl)-λ6-sulfane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5N2S/c9-16(10,11,12,13)6-1-2-7-8(5-6)15-4-3-14-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMAHWDNCSMTECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN=C2C=C1S(F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(Pentafluorosulfanyl)quinoxaline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-Chloro-4'-trifluoromethyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl-4-carboxylic acid hydrazide](/img/structure/B1425546.png)

![N-{4-[N-hydroxyethanimidoyl]phenyl}cyclopropanecarboxamide](/img/structure/B1425554.png)

![4-Oxa-7-azaspiro[2.5]octan-6-one](/img/structure/B1425559.png)

![N'-hydroxy-3-[(morpholin-4-yl)methyl]benzene-1-carboximidamide](/img/structure/B1425561.png)